molecular formula C13H13N3O2 B13933447 N-(2-nitrophenyl)-4-Pyridineethanamine

N-(2-nitrophenyl)-4-Pyridineethanamine

Cat. No.: B13933447
M. Wt: 243.26 g/mol
InChI Key: KMEQYCXCJXUOHA-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-4-Pyridineethanamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a nitrophenyl group attached to a pyridine ring via an ethanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-4-Pyridineethanamine typically involves the reaction of 2-nitroaniline with 4-pyridinecarboxaldehyde under specific conditions. One common method involves the use of a reducing agent such as sodium dithionite to facilitate the reduction of the nitro group to an amine group . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-4-Pyridineethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Solvents: Ethanol, dichloromethane, acetonitrile.

Major Products Formed

    Amines: Reduction of the nitro group yields the corresponding amine.

    Substituted Derivatives: Electrophilic substitution can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-nitrophenyl)-4-Pyridineethanamine is unique due to its combination of a nitrophenyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of novel therapeutic agents and materials.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-nitro-N-(2-pyridin-4-ylethyl)aniline

InChI

InChI=1S/C13H13N3O2/c17-16(18)13-4-2-1-3-12(13)15-10-7-11-5-8-14-9-6-11/h1-6,8-9,15H,7,10H2

InChI Key

KMEQYCXCJXUOHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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